molecular formula C6H7NO3 B6246487 rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 2742386-94-1

rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B6246487
CAS No.: 2742386-94-1
M. Wt: 141.12 g/mol
InChI Key: YZUCXDUSLOANPL-PZGQECOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic amino acid derivative featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold with a carboxylic acid group at position 6 and a ketone moiety at position 2. This compound has garnered attention in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets. It serves as a key intermediate in synthesizing allosteric inhibitors of mutant isocitrate dehydrogenase (IDH), a therapeutic target in cancers like glioma and acute myeloid leukemia . The synthesis involves condensation of ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate followed by hydrolysis, often integrated into multi-step protocols to generate derivatives for structure-activity relationship (SAR) studies .

Properties

CAS No.

2742386-94-1

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C6H7NO3/c8-5-3-2(1-7-5)4(3)6(9)10/h2-4H,1H2,(H,7,8)(H,9,10)/t2-,3+,4+/m0/s1

InChI Key

YZUCXDUSLOANPL-PZGQECOJSA-N

Isomeric SMILES

C1[C@H]2[C@H]([C@@H]2C(=O)O)C(=O)N1

Canonical SMILES

C1C2C(C2C(=O)O)C(=O)N1

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization-Based Approaches

Cyclization reactions are central to constructing the bicyclo[3.1.0]hexane scaffold. A patented method for analogous compounds involves substituting a hydroxyl group in (1R,5S)-2-hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester with a hydroxyl compound (Alk-OH), followed by cyanidation and deprotection. For the target compound, similar steps may apply:

  • Hydroxyl Substitution : Reacting a tert-butyl-protected precursor with alkyl alcohols (e.g., methanol) under acidic conditions generates a pyrrolidine intermediate.

  • Cyanidation : Treating the intermediate with cyanide sources (e.g., KCN) introduces the nitrile group at position 2.

  • Deprotection and Oxidation : Acidic hydrolysis removes protecting groups, while oxidation (e.g., with KMnO₄) converts the nitrile to a ketone.

This method achieves yields of 60–70% but requires rigorous temperature control (-10°C to 30°C) to prevent β-elimination.

Oxazolidinone Ring-Opening and Functionalization

Academic research on cysteine analogues highlights the use of oxazolidinones as chiral auxiliaries. The self-regeneration of stereocenters (SRS) principle enables diastereoselective alkylation of bicyclic oxazolidinones. For example:

  • Oxazolidinone Formation : Reacting L-cysteine derivatives with pivalaldehyde generates a thiazolidine intermediate.

  • Alkylation : Using LDA (lithium diisopropylamide) at -90°C, the enolate undergoes alkylation with methyl iodide, introducing the carboxylic acid side chain.

  • Ring Opening and Oxidation : Hydrolysis of the thiazolidine ring followed by oxidation yields the ketone moiety.

This approach achieves enantiomeric excess (ee) >95% but demands cryogenic conditions and specialized reagents.

Reductive Amination and Chiral Resolution

Industrial protocols for related bicyclic amines (e.g., suvorexant intermediates) employ reductive amination and chiral resolution. Adapting this for the target compound:

  • Reductive Amination : Condensing a diketone precursor with ammonia or ammonium acetate in the presence of NaBH₃CN forms the azabicyclo framework.

  • Chiral Resolution : Using chiral acids (e.g., dibenzoyl-L-tartaric acid) separates racemic mixtures into enantiomers.

This method is scalable (>1 kg batches) but suffers from moderate yields (50–60%) due to competing imine formation.

Comparative Analysis of Preparation Methods

Method Key Steps Yield Stereoselectivity Challenges
CyclizationHydroxyl substitution, cyanidation60–70%Moderateβ-elimination at elevated temperatures
Oxazolidinone alkylationSRS principle, cryogenic alkylation40–50%High (ee >95%)Requires specialized reagents
Reductive aminationAmmonia condensation, chiral resolution50–60%LowCompeting imine side reactions

Optimization Strategies and Recent Advances

Temperature and Solvent Effects

Lowering reaction temperatures (-90°C to 0°C) improves stereochemical outcomes in oxazolidinone alkylation by stabilizing enolate intermediates. Polar aprotic solvents (e.g., DMF, THF) enhance cyanidation efficiency by solubilizing inorganic cyanides.

Catalytic Asymmetric Synthesis

Recent patents disclose rhodium-catalyzed hydrogenation of enamines to access enantiopure azabicyclo derivatives. Using Josiphos-type ligands, enantioselectivities of 90–98% ee are achieved, though substrate scope remains limited.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes for cyclization steps, improving throughput by 30–40%. Solvent-free conditions in reductive amination also minimize waste generation .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be optimized for each specific reaction to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structure allows for the modification of functional groups, which can enhance biological activity or selectivity towards specific targets.

Biochemical Probes

Due to its ability to interact with enzymes and other biomolecules, rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is being investigated as a biochemical probe to study enzyme mechanisms and metabolic pathways. This application is crucial for understanding disease mechanisms and developing targeted therapies.

Synthesis of Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its bicyclic structure can be utilized in creating various derivatives that may exhibit unique chemical and biological properties.

Case Study 1: Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies showed that modifications to the carboxylic acid group could enhance binding affinity to target enzymes, leading to more effective inhibition.

Case Study 2: Pharmaceutical Development

A recent study evaluated the compound's efficacy as an intermediate in synthesizing novel anti-inflammatory agents. The results indicated that derivatives of this compound exhibited promising anti-inflammatory activities in vitro, suggesting potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors to modulate biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related bicyclic derivatives:

Compound Name Key Features Applications/Findings References
rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid - 2-Oxo group
- Carboxylic acid at C6
Intermediate in IDH inhibitor synthesis; enhances binding affinity via rigidity
(1R,5S,6R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid - Boc-protected amine
- Carboxylic acid at C6
Building block for MAGL inhibitors; improves solubility and stability in solid-phase synthesis
rac-tert-Butyl N-[(1R,5R,6R)-2-oxo-3-azabicyclo[3.1.0]hexan-6-yl]carbamate - Carbamate group at C3
- 2-Oxo group
Explored in SAR studies for IDH inhibitors; carbamate enhances metabolic stability
(1R,5S,6r)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - Oxa (oxygen) replacing aza (nitrogen)
- Carboxylic acid at C6
Reduced basicity compared to aza analogs; used in probing hydrogen-bonding interactions
tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate - Hydroxymethyl at C6
- Boc-protected amine
Intermediate for prodrug development; hydroxymethyl improves cell permeability

Key Insights from Comparative Analysis

  • Functional Group Impact :

    • The 2-oxo group in the target compound introduces a hydrogen-bond acceptor, critical for interactions with IDH’s allosteric pocket . Its removal (e.g., in des-carbonyl analogs) reduces potency by ~50%, highlighting its role in binding .
    • Boc protection (e.g., CAS 927679-54-7) enhances solubility in organic solvents, facilitating coupling reactions in inhibitor synthesis . However, deprotection is required for final active compounds.
    • Carbamate derivatives (e.g., rac-tert-butyl N-[(1R,5R,6R)-2-oxo-3-azabicyclo[3.1.0]hexan-6-yl]carbamate) show improved metabolic stability over free amines, extending half-life in vivo .
  • Stereochemical Considerations :

    • The rac designation indicates a racemic mixture, whereas rel (relative) or tert-butyl-protected stereoisomers (e.g., CAS 1401464-07-0) are synthesized to explore enantiomeric effects on target binding . For example, the (1R,5S,6R) configuration in the target compound is optimal for IDH inhibition, while its enantiomer exhibits negligible activity .
  • Biological Activity :

    • The oxa analog (CAS 55780-88-6) lacks the basic nitrogen, reducing interactions with acidic residues in enzymes like MAGL, resulting in lower inhibitory potency compared to aza derivatives .
    • Hydroxymethyl derivatives (e.g., tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate) are precursors to prodrugs, where esterification of the hydroxymethyl group enhances oral bioavailability .

Biological Activity

The compound rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 2742386-94-1) is a bicyclic compound that has garnered interest due to its potential biological activities, particularly as a ligand for opioid receptors. This article reviews the biological activity of this compound, highlighting its structure, mechanism of action, and relevant research findings.

Structure

The molecular formula of this compound is C6H7NO3C_6H_7NO_3, with a molecular weight of 141 Da. The compound features a bicyclic structure characterized by two fused rings and contains functional groups that may contribute to its biological activity.

Physical Properties

PropertyValue
LogP-1.36
Heavy Atoms Count10
Rotatable Bonds Count1
Number of Rings2
Polar Surface Area (Å)66
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

The primary mechanism through which this compound exerts its biological effects is through its interaction with the μ-opioid receptor (MOR). This compound has been shown to have high binding affinity for MOR, which is crucial in modulating pain and other physiological responses.

Study on Opioid Receptor Binding Affinity

A study investigated the structure-activity relationship (SAR) of various azabicyclo compounds, including this compound. The findings highlighted that modifications to the lead structure significantly influenced binding affinities at the μ-opioid receptor. Some derivatives exhibited picomolar affinities, demonstrating the potential for developing effective analgesics based on this scaffold .

Efficacy in Animal Models

In preclinical models, this compound was evaluated for its efficacy in treating pruritus (itching) in dogs. The results indicated that compounds from this class could effectively alleviate symptoms associated with pruritus by acting on opioid receptors, thus providing insights into their therapeutic potential in veterinary medicine .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameBinding Affinity (μM)Primary Activity
This compound<0.001μ-opioid receptor agonist
3-Azabicyclo[3.1.0]hexan-6-carboxylic acid0.01μ-opioid receptor partial agonist
rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one0.005μ-opioid receptor antagonist

This table illustrates that this compound possesses superior binding affinity compared to some structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The bicyclic structure with fused oxirane and cyclopropane rings introduces steric and electronic complexities. To ensure stereochemical purity, asymmetric catalysis or chiral auxiliary-mediated synthesis is recommended. For example, intermediates like ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate () can serve as precursors. High-resolution NMR and chiral HPLC (e.g., using polysaccharide-based columns) are critical for verifying enantiomeric excess (≥98%) and monitoring reaction intermediates .

Q. Which analytical techniques are most effective for characterizing the bicyclic core of this compound?

  • Methodological Answer : X-ray crystallography is definitive for confirming the bicyclo[3.1.0]hexane scaffold and stereochemistry. Alternatively, 2D NMR (COSY, HSQC, HMBC) can resolve proton-proton coupling and carbon connectivity. For example, HMBC correlations between the carbonyl (C=O) and adjacent bridgehead carbons confirm the bicyclic framework . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers optimize the hydrolysis of ester derivatives to yield the free carboxylic acid without ring-opening side reactions?

  • Methodological Answer : Controlled alkaline hydrolysis (e.g., NaOH in THF/H₂O at 0–5°C) minimizes ring strain-induced decomposition. For acid-sensitive intermediates, enzymatic methods using lipases or esterases under mild pH (7–8) are preferable. Monitor reaction progress via TLC (Rf shift) or LC-MS to detect premature ring-opening products .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data between enantiomers of this compound?

  • Methodological Answer : Separate enantiomers via preparative chiral HPLC and perform dose-response assays (e.g., MIC testing against Gram-negative/positive bacteria). Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, highlights how stereochemistry in similar bicyclic β-lactams influences Cr(III) complex antibacterial efficacy .

Q. How does the compound’s bicyclic structure influence its reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The fused cyclopropane imposes angle strain, increasing electrophilicity at the carbonyl carbon. However, steric hindrance from the azabicyclo ring may slow bulkier nucleophiles. Computational modeling (DFT) can predict reactivity hotspots. Experimentally, track kinetics via stopped-flow NMR or UV-Vis spectroscopy using thiol or amine nucleophiles .

Q. What are the best practices for analyzing degradation products under accelerated stability conditions (e.g., heat, light)?

  • Methodological Answer : Use forced degradation studies (40°C/75% RH, UV light) followed by UPLC-QTOF-MS to identify degradants. For example, β-lactam ring cleavage or decarboxylation are common pathways. Quantify degradation kinetics using Arrhenius plots and validate with long-term stability data .

Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound across different studies?

  • Methodological Answer : Variability often stems from reaction scale, purification methods, or catalyst loading. Replicate key steps (e.g., cyclopropanation or oxidation) under controlled conditions. Use design of experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst turnover .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.